5-溴-6-氯-3-吲哚基 α-D-半乳糖苷

描述

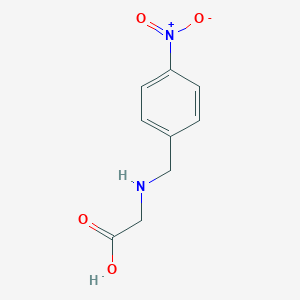

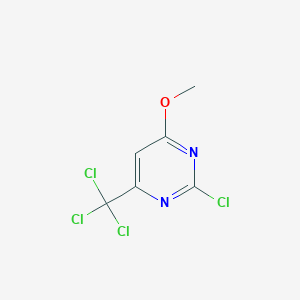

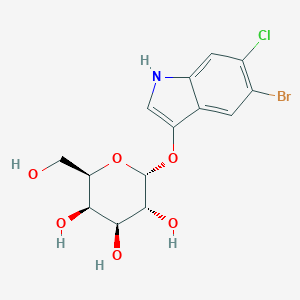

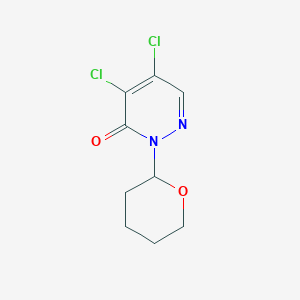

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C14H15BrClNO6 and its molecular weight is 408.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

乳糖基因检测系统

该化合物作为 α-半乳糖苷酶的底物,在酶促作用下被转化为不溶性的靛蓝染料。 这种特性使其特别适用于通过各种方法(例如免疫印迹法、免疫细胞化学法和组织学应用)检测乳糖基因表达系统 .

微生物种类的鉴别

它在微生物学中用于区分肠杆菌科中酵母和细菌物种双歧杆菌中是否存在半乳糖苷酶 . 这种区分对于理解各种环境中的微生物组成至关重要。

药物中间体

诊断试剂中的酶底物

作为一种酶底物,它被用于诊断试剂中,提供一种比色测定,有助于识别细菌菌落中的 β-半乳糖苷酶活性 .

卫生分析

人们发现一种相关的显色化合物对于在贝类和废水的卫生分析中快速、特异性地鉴别大肠杆菌非常有用 .

显色培养基

生化分析

Biochemical Properties

5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is a substrate for the enzyme β-galactosidase . When cleaved by β-galactosidase, it yields a magenta precipitate . This color change is used to detect the presence of the enzyme in various biological systems, including yeasts and bacteria .

Cellular Effects

The presence of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in a cellular environment can be used to monitor the activity of β-galactosidase . The production of the magenta precipitate upon cleavage by the enzyme provides a visual indicator of enzyme activity, which can influence various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase . This cleavage results in the production of a magenta precipitate, providing a visual indicator of the enzyme’s activity .

Temporal Effects in Laboratory Settings

Over time, the intensity of the magenta color produced by the hydrolysis of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside can be used to monitor the activity of β-galactosidase . This allows researchers to track the enzyme’s activity over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in animal models would depend on the presence and activity of β-galactosidase. Higher dosages would likely result in a more intense magenta coloration, indicating higher enzyme activity .

Metabolic Pathways

5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is involved in the metabolic pathway of the enzyme β-galactosidase . The enzyme cleaves the compound, resulting in the production of a magenta precipitate .

Transport and Distribution

The transport and distribution of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside within cells and tissues would depend on the presence and activity of β-galactosidase . The compound can be used to visualize the distribution of the enzyme within cells and tissues .

Subcellular Localization

The subcellular localization of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside would depend on the localization of β-galactosidase . The compound can be used to visualize the localization of the enzyme within cells .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219779 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198402-60-7 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)